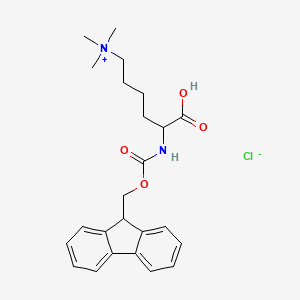
Fmoc-L-Lys(Me3)-OH*Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Lys(Me3)-OH*Cl, also known as N-alpha-Fmoc-N-alpha-trimethyl-N-L-lysine chloride, is a derivative of lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C24H31ClN2O4 and a molecular weight of 446.97 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys(Me3)-OH*Cl typically involves the protection of the lysine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The trimethylation of the lysine side chain is achieved using methyl iodide in the presence of a base such as sodium hydride. The final product is obtained by reacting the protected and trimethylated lysine with hydrochloric acid to form the chloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-Lys(Me3)-OH*Cl undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using piperidine, allowing the lysine residue to participate in further peptide coupling reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the free lysine derivative.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Hydrochloric Acid: Used to form the chloride salt of the compound.
Methyl Iodide: Used for the trimethylation of the lysine side chain.
Major Products Formed
Fmoc-L-Lys(Me3)-OH: Formed after the removal of the chloride ion.
L-Lys(Me3)-OH: Formed after the removal of the Fmoc group.
Applications De Recherche Scientifique
Chemistry
Fmoc-L-Lys(Me3)-OH*Cl is widely used in the synthesis of peptides and proteins. It serves as a building block in the preparation of peptide linkers for monoclonal antibody-drug conjugates .
Biology
In biological research, the compound is used to study protein modifications and interactions. It is particularly useful in the analysis of protein methylation and its effects on cellular functions .
Medicine
The compound is used in the development of therapeutic peptides and proteins. It is also employed in the synthesis of peptide-based drugs and diagnostic agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and bioprinting .
Mécanisme D'action
The primary mechanism of action of Fmoc-L-Lys(Me3)-OH*Cl involves the protection of the lysine amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective coupling of amino acids. The trimethylation of the lysine side chain enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Me2)-OH HCl: A similar compound with two methyl groups on the lysine side chain.
Fmoc-Lys(Boc)-OH: A compound with a tert-butyloxycarbonyl (Boc) protecting group instead of trimethylation.
Fmoc-Arg(Me,Pbf)-OH: A compound with a different amino acid (arginine) and protecting groups.
Uniqueness
Fmoc-L-Lys(Me3)-OH*Cl is unique due to its trimethylated lysine side chain, which provides enhanced stability and solubility compared to other lysine derivatives. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propriétés
IUPAC Name |
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRNPVABVHOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623909 |
Source


|
| Record name | N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201004-29-7 |
Source


|
| Record name | N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
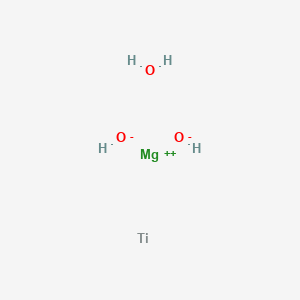
![4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride](/img/structure/B8194929.png)
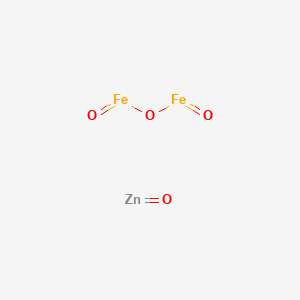

![4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B8194941.png)
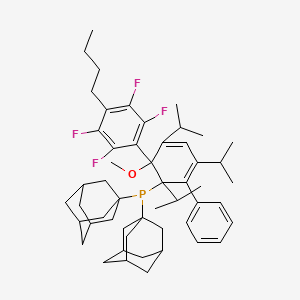
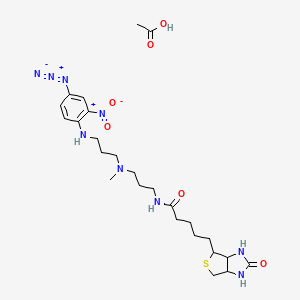
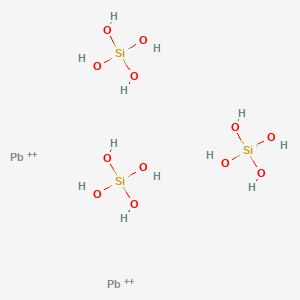
![NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B8194964.png)

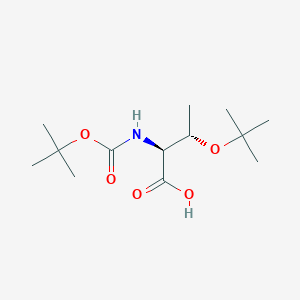
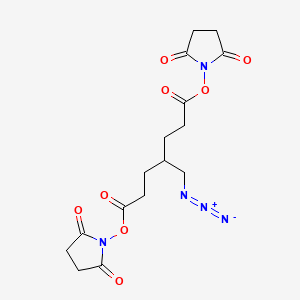
![(R)-4-((3R,5S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8195011.png)

